molecular formula C8H13NO2 B164565 (R)-1-Cyano-2,2-dimethyl-1-propyl acetate CAS No. 126567-38-2

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

Cat. No.: B164565
CAS No.: 126567-38-2
M. Wt: 155.19 g/mol
InChI Key: GMXVZILJXCSLTG-ZETCQYMHSA-N
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Description

®-1-Cyano-2,2-dimethyl-1-propyl acetate is an organic compound with a chiral center, making it an important molecule in the field of asymmetric synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyano-2,2-dimethyl-1-propyl acetate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the lipase-catalyzed kinetic resolution of racemic mixtures. This process involves the selective acylation of racemic 1,2-diols, which are then converted into the desired ester . The reaction conditions often include the use of organic solvents such as tert-butyl methyl ether and specific lipases like PSL-C from Pseudomonas cepacia .

Industrial Production Methods

Industrial production of ®-1-Cyano-2,2-dimethyl-1-propyl acetate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized enzymes on eco-friendly supports, such as cashew apple bagasse, has been explored to improve the stability and reusability of the biocatalysts .

Mechanism of Action

The mechanism of action of ®-1-Cyano-2,2-dimethyl-1-propyl acetate involves its interaction with specific enzymes, such as lipases, which catalyze its conversion into other valuable compounds. The molecular targets include the active sites of these enzymes, where the compound undergoes selective acylation or hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Cyano-2,2-dimethyl-1-propyl acetate is unique due to its high enantiomeric purity and its ability to undergo selective enzymatic reactions. This makes it a valuable compound in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

[(1R)-1-cyano-2,2-dimethylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXVZILJXCSLTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126567-38-2
Record name (R)-2-Acetoxy-3,3-dimethylbutyronitrile
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